6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine
Beschreibung
Eigenschaften
IUPAC Name |
6-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-3-ylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-16-5-6-19(17(2)14-16)30(28,29)27-12-10-26(11-13-27)21-8-7-20(24-25-21)23-18-4-3-9-22-15-18/h3-9,14-15H,10-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWXKAVZOJKILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 438.5 g/mol. The structure incorporates a piperazine ring, a sulfonyl group, and pyridazine moieties, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃S |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine |
| CAS Number | 1421525-06-5 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission .
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity and influencing physiological responses.
- Antimicrobial Activity : The compound may interfere with the cell wall biosynthesis of pathogens like Mycobacterium tuberculosis, suggesting potential anti-tubercular properties.
Biological Activity
Research indicates that derivatives of piperazine compounds exhibit a range of biological activities:
- Antimicrobial : Several studies have highlighted the antimicrobial properties of piperazine derivatives, showing effectiveness against various bacterial strains .
- Anti-inflammatory : Compounds similar to this structure have been investigated for their anti-inflammatory effects, particularly in models of arthritis .
Case Studies and Research Findings
- Piperazine Derivatives and Acetylcholinesterase Inhibition : A study demonstrated that specific piperazine derivatives inhibited human acetylcholinesterase, leading to enhanced mitochondrial function and cell viability in neuronal models .
- Anti-tubercular Activity : In vitro assays indicated that related compounds could inhibit the growth of Mycobacterium tuberculosis, supporting the hypothesis that structural modifications enhance bioactivity against this pathogen.
- In Vivo Efficacy : Animal studies have shown that similar compounds exhibit high oral bioavailability and significant therapeutic effects in models of inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Biological Screening and Pharmacological Applications
-
Anticancer Activity :
- Compounds containing piperazine and pyridazine derivatives have been studied for their anticancer properties. Research indicates that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Properties :
- CNS Activity :
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name : 6-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine
- CAS Number : 1020978-09-9 .
- Molecular Formula : C₂₁H₂₄N₆O₂S .
- Molecular Weight : 424.5193 g/mol .
- SMILES Notation: CC1=CC=C(C=C1S(=O)(=O)N1CCN(CC1)C1=CC=C(N=N1)NC1=CN=CC=C1) .
Structural Features: The compound consists of a pyridazine core substituted at position 3 with a pyridin-3-ylamine group and at position 6 with a 4-(2,4-dimethylphenyl)sulfonyl piperazine moiety.
Structural Analogs with Modified Sulfonyl Groups
2.1.1 6-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine
- Key Difference : Replacement of the 2,4-dimethylphenyl sulfonyl group with a 3,5-dimethylisoxazol-4-yl sulfonyl group .
- Reduced steric bulk compared to the dimethylphenyl group may enhance solubility but reduce membrane permeability .
2.1.2 N-[(1R,3S)-3-Isopropyl-3-(4-[3-(Trifluoromethyl)phenyl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Key Difference : Incorporation of a trifluoromethylphenyl group on the piperazine ring and a cyclopentyl-tetrahydro-2H-pyran scaffold .
- Impact :
Pyridazin-3-amine Derivatives with Varied Piperazine Substituents
2.2.1 6-(4-Ethylpiperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine
- Key Difference : Ethyl group replaces the sulfonyl-dimethylphenyl moiety on the piperazine ring .
- Ethyl substituent increases basicity of the piperazine nitrogen, affecting pharmacokinetic properties like tissue distribution .
2.2.2 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine
Pharmacological Activity Comparison
Physicochemical and Pharmacokinetic Properties
Key Observations :
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
